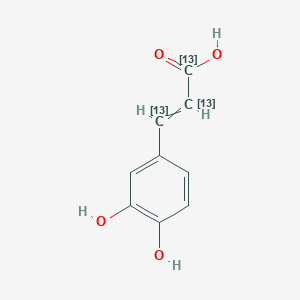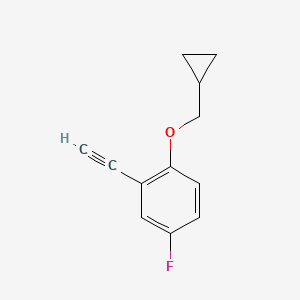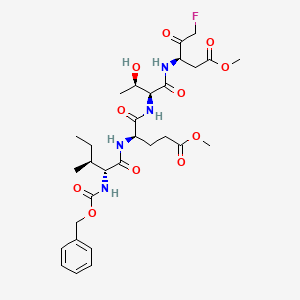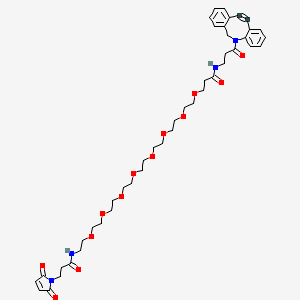
DBCO-PEG8-Maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-PEG8-Maleimide is a compound that serves as a polyethylene glycol (PEG) linker containing a dibenzocyclooctyne (DBCO) moiety and a terminal primary maleimide group. The maleimide group reacts with thiol groups to form covalent bonds, enabling the connection of biomolecules with thiol groups. DBCO is commonly used for copper-free Click Chemistry reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG8-Maleimide involves the conjugation of a DBCO moiety with a PEG linker and a maleimide group. The maleimide group reacts with thiol groups in a protein, molecule, or surface to form stable thioether bonds . The reaction conditions typically involve a pH range of 6.5-7.5, where the maleimide group is highly reactive towards free sulfhydryls .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is usually produced in reagent grade for research purposes, with options for GMP-grade production upon request .
Analyse Chemischer Reaktionen
Types of Reactions
DBCO-PEG8-Maleimide primarily undergoes substitution reactions. The maleimide group reacts with thiol groups to form stable thioether bonds . Additionally, DBCO can react with azide-tagged molecules or biomolecules via copper-free Click Chemistry .
Common Reagents and Conditions
Reagents: Thiol-containing molecules, azide-tagged molecules.
Conditions: pH 6.5-7.5 for maleimide-thiol reactions; aqueous buffer or organic solvents for DBCO-azide reactions .Major Products
The major products formed from these reactions are stable thioether bonds and triazole linkages, which are used for bioconjugation and labeling applications .
Wissenschaftliche Forschungsanwendungen
DBCO-PEG8-Maleimide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of DBCO-PEG8-Maleimide involves the reaction of the maleimide group with thiol groups to form stable thioether bonds. The DBCO moiety enables copper-free Click Chemistry reactions with azide-tagged molecules, forming stable triazole linkages . These reactions occur without interfering with normal biochemical processes, making them suitable for use in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DBCO-PEG4-Maleimide: Contains a shorter PEG linker but similar functional groups.
DBCO-PEG12-Maleimide: Contains a longer PEG linker, providing increased flexibility and solubility.
DBCO-PEG4-Biotin: Contains a biotin moiety instead of a maleimide group, used for biotinylation applications.
Uniqueness
DBCO-PEG8-Maleimide is unique due to its optimal PEG linker length, which provides a balance between flexibility and stability. The combination of DBCO and maleimide groups allows for versatile bioconjugation and labeling applications, making it a valuable tool in various scientific research fields .
Eigenschaften
Molekularformel |
C44H58N4O13 |
|---|---|
Molekulargewicht |
850.9 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
InChI |
InChI=1S/C44H58N4O13/c49-40(14-18-47-42(51)11-12-43(47)52)46-17-20-55-22-24-57-26-28-59-30-32-61-34-33-60-31-29-58-27-25-56-23-21-54-19-15-41(50)45-16-13-44(53)48-35-38-7-2-1-5-36(38)9-10-37-6-3-4-8-39(37)48/h1-8,11-12H,13-35H2,(H,45,50)(H,46,49) |
InChI-Schlüssel |
DYIXRUWSTLEADN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


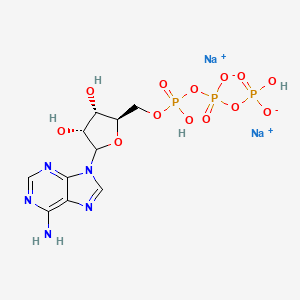
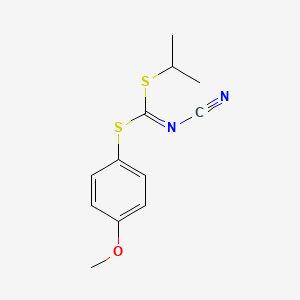

![Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate](/img/structure/B13725136.png)
![N,N-Dimethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13725153.png)
![[4-(4-Bromobenzyl)-piperazin-1-yl]-(1-hydroxycyclopropyl)-methanone](/img/structure/B13725157.png)
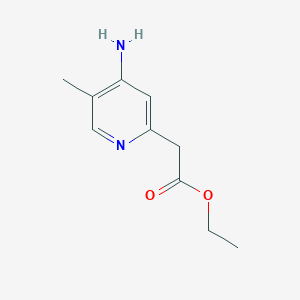
![2-Amino-3-[4-[4-(2-amino-2-carboxyethyl)phenyl]phenyl]propanoic acid](/img/structure/B13725166.png)
![N-methyl-2-{[(oxan-4-yl)methyl]amino}acetamide](/img/structure/B13725172.png)
![Methyl 2-(cyclobutylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B13725177.png)
![7-Bromo-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13725185.png)
